

Chemical formula C8H14O synthesis and reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Octyn-1-ol

Cat. No.: B076992

[Get Quote](#)

An In-depth Technical Guide on the Synthesis and Reactions of C8H14O Isomers

The chemical formula C8H14O represents a variety of isomers, each with unique structural features and reactivity. This guide focuses on one of the most synthetically significant isomers, Cyclooctanone, and its derivatives. Cyclooctanone serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and agrochemicals. [1] Its eight-membered ring provides conformational flexibility that can be exploited in various chemical transformations. [2]

Synthesis of C8H14O Isomers: Cyclooctanone

Cyclooctanone can be prepared through several synthetic routes. Key methods include the oxidation of the corresponding alcohol, cleavage of an alkene, and ketonization of a dicarboxylic acid.

Synthesis from Cyclooctene

A common laboratory-scale synthesis involves the non-photocatalytic oxidation and cleavage of cyclooctene. [1] This method aligns with green chemistry principles by utilizing molecular oxygen.

Experimental Protocol: Oxidation of Cyclooctene [1]

- Materials: Cyclooctene, tetrahydrofuran (THF), purified water, O₂ (balloon), 10W LED (400-405nm), ethyl acetate, saturated saline solution, anhydrous magnesium sulfate (MgSO₄),

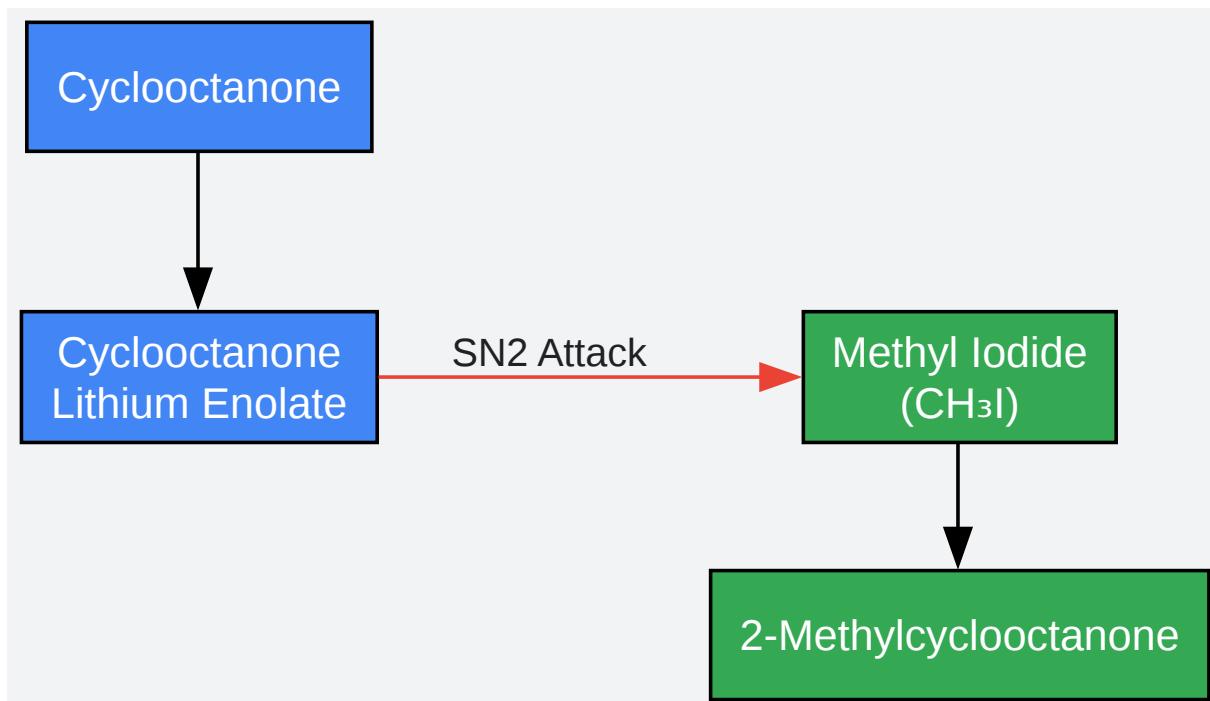
silica gel.

- Procedure:
 - To a 25 mL Schlenk flask, add cyclooctene (0.5 mmol), tetrahydrofuran (50 mol%), and 3.0 mL of purified water.
 - Stir the mixture for 18 hours under an O₂ atmosphere with irradiation from a 10W LED lamp.
 - Upon completion, extract the organic layer with ethyl acetate.
 - Wash the combined organic layers with saline solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
 - Purify the crude product via silica gel column chromatography (eluent: PE/EA = 20:1) to obtain pure cyclooctanone.

Other Synthetic Routes

Other established methods for synthesizing cyclooctanone include:

- Oxidation of Cyclooctanol: Using standard oxidizing agents like Jones reagent or Dess-Martin periodinane. [3]* Ketonization of Azelaic Acid: A high-temperature reaction that forms the cyclic ketone from the dicarboxylic acid. [3]


Synthesis of C₈H₁₄O Derivatives: 2-Methylcyclooctanone

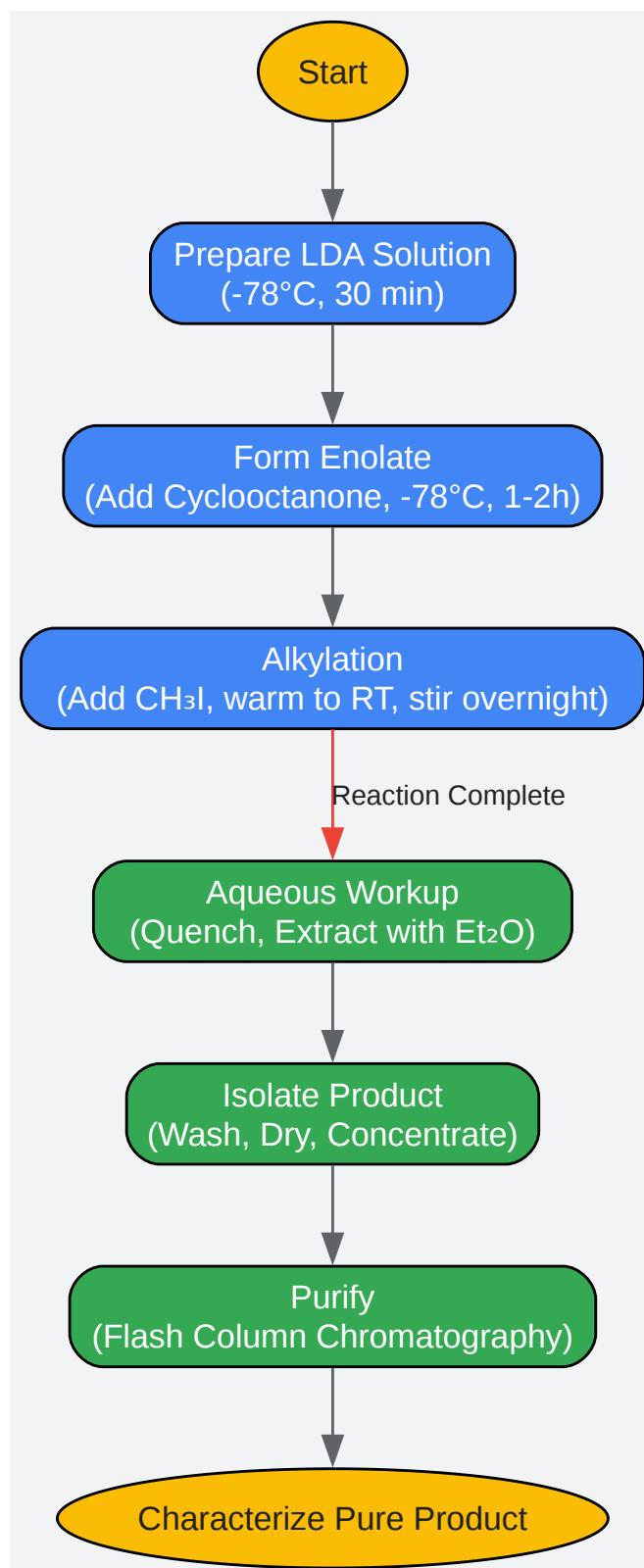
The α -alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. The synthesis of 2-methylcyclooctanone from cyclooctanone is a classic example, proceeding through a crucial enolate intermediate. [4][5] Reaction Pathway

The synthesis is a two-step process:

- Enolate Formation: Cyclooctanone is deprotonated at the α -carbon using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at low temperatures (-78 °C). [4] The bulky nature of LDA minimizes nucleophilic attack

on the carbonyl carbon, ensuring quantitative enolate formation. [5] 2. Alkylation: The resulting lithium enolate, a potent nucleophile, is treated with an electrophile such as methyl iodide. The enolate attacks the methyl iodide in an SN2 reaction to form 2-methylcyclooctanone. [4]

[Click to download full resolution via product page](#)


Caption: Reaction pathway for the synthesis of 2-methylcyclooctanone.

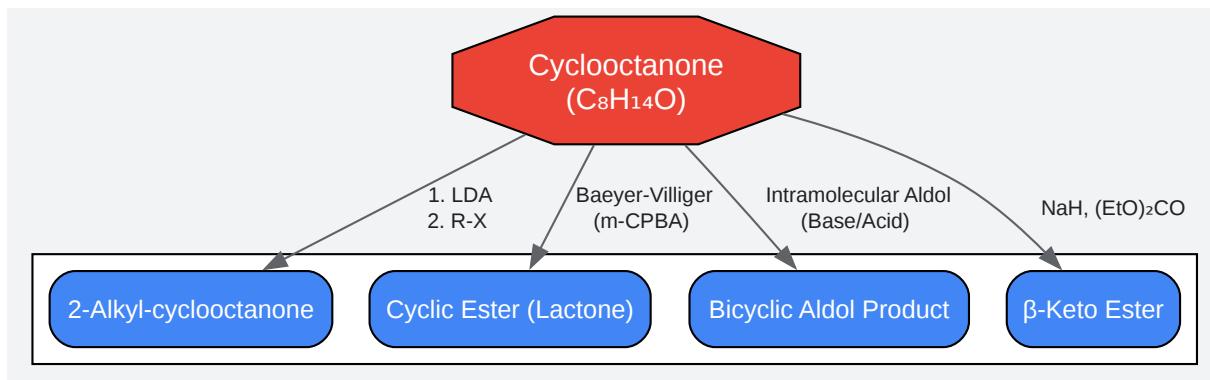
Experimental Protocol: α -Alkylation of Cyclooctanone [4][5]

- Materials: Cyclooctanone, diisopropylamine, n-butyllithium (n-BuLi), methyl iodide, anhydrous tetrahydrofuran (THF), saturated aqueous NH₄Cl, saturated brine, diethyl ether, anhydrous MgSO₄, silica gel.
- Procedure:
 - LDA Preparation: Under an inert atmosphere, cool anhydrous THF in a flame-dried flask to -78 °C. Add diisopropylamine (1.1 eq.), followed by the slow dropwise addition of n-BuLi (1.05 eq.). Stir at -78 °C for 30 minutes.

- Enolate Formation: To the LDA solution at -78 °C, add a solution of cyclooctanone (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at this temperature for 1-2 hours.
- Alkylation: Add methyl iodide (1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
- Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether.
- Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).
- Characterization: Confirm the structure and purity of 2-methylcyclooctanone using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Experimental workflow for 2-methylcyclooctanone synthesis.

Key Reactions of Cyclooctanone

Cyclooctanone is a versatile building block for synthesizing more complex molecules, including bicyclic systems relevant to natural products and pharmaceuticals. [\[2\]](#) Summary of Key Reactions

Reaction	Reagents	Product Type	Significance	Reference
Baeyer-Villiger Oxidation	Peroxy acids (e.g., m-CPBA)	Nine-membered cyclic ester (lactone)	Ring expansion, synthesis of lactones.	[3]
Intramolecular Aldol Reaction	Base or Acid	Bicyclic compounds	Forms bridged or fused ring systems.	[2]
Enamine Formation	Pyrrolidine, p-TsOH	Enamine	Intermediate for C-C bond formation.	[6]
Carbethoxylation	Diethyl carbonate, NaH	β -keto ester (2-carbethoxycyclooctanone)	Intermediate for further functionalization.	[7]

Reaction Scheme Overview

[Click to download full resolution via product page](#)

Caption: Overview of key synthetic transformations of cyclooctanone.

Relevance in Drug Development

Cyclic ketones and their derivatives are crucial structural motifs in many biologically active molecules. [1][2] The ability to selectively functionalize the cyclooctanone ring allows for the creation of diverse molecular scaffolds. For instance, intramolecular aldol reactions of cyclooctanone derivatives are strategically used to construct the complex, fused ring systems found in many natural products with pharmaceutical relevance. [2] The development of novel synthetic methods and catalysts continues to expand the utility of C8H14O isomers in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]

- 2. fiveable.me [fiveable.me]
- 3. Cyclooctanone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Chemical formula C8H14O synthesis and reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076992#chemical-formula-c8h14o-synthesis-and-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com